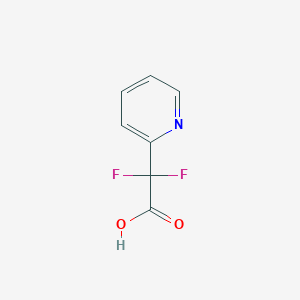

Ácido 2,2-difluoro-2-(piridin-2-il)acético

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine derivatives with various reagents. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is prepared from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride, which is then used to synthesize aromatic ketones . Another synthesis method involves the reaction of 2-aminopyridines with anhydrides followed by Michael addition to produce (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids . These methods could potentially be adapted for the synthesis of 2,2-difluoro-2-(pyridin-2-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was determined by X-ray diffraction, revealing a ketonic configuration and intermolecular hydrogen bonding . This suggests that 2,2-difluoro-2-(pyridin-2-yl)acetic acid may also exhibit specific structural features such as hydrogen bonding that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of pyridine-acetic acid derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the addition of acetic acid to 2-methylaminopyridine results in the formation of weak absorption and fluorescence bands, indicating the formation of a complex . This suggests that 2,2-difluoro-2-(pyridin-2-yl)acetic acid may also participate in complex formation and could exhibit unique spectroscopic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-acetic acid derivatives can vary widely. For example, Pt(II) complexes with pyridin-2-yl ligands exhibit photophysical properties that are sensitive to acid concentrations, which could be used in sensor applications . The properties of 2,2-difluoro-2-(pyridin-2-yl)acetic acid would likely be influenced by the electron-withdrawing difluoro substituent, potentially affecting its acidity, reactivity, and spectroscopic characteristics.

Aplicaciones Científicas De Investigación

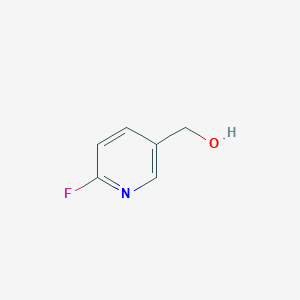

Síntesis de piridinas fluoradas

El compuesto juega un papel crucial en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados . La síntesis de fluoropiridinas sigue siendo un problema desafiante, y el compuesto en cuestión contribuye al desarrollo de nuevos métodos sintéticos .

Síntesis de piridinas sustituidas con F 18

El compuesto se utiliza en la síntesis de piridinas sustituidas con F 18, que son de especial interés como posibles agentes de imagen para diversas aplicaciones biológicas . Estas piridinas se utilizan en radioterapia local del cáncer y otros compuestos biológicamente activos .

Síntesis sin catalizador de piridin-2-il sustituido

El compuesto se utiliza en una novedosa síntesis sin catalizador de N-piridin-2-il . Esta técnica respetuosa con el medio ambiente es adecuada para la síntesis con rendimientos buenos a altos de una amplia gama de N-piridin-2-il .

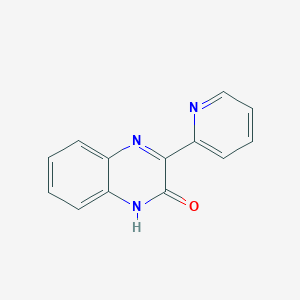

Síntesis de nuevos 2-(piridin-2-il)

El compuesto se utiliza en la síntesis de nuevos compuestos 2-(piridin-2-il) . Estos compuestos se han investigado por su actividad antifibrótica .

Síntesis de carbamatos de quinolin-2-il e isoquinolin-1-il

El compuesto también se utiliza en la síntesis de carbamatos de N-quinolin-2-il y N-isoquinolin-1-il . Este método se puede aplicar para obtener carbamatos de N-isoquinolin-1-il, aunque con rendimientos más bajos .

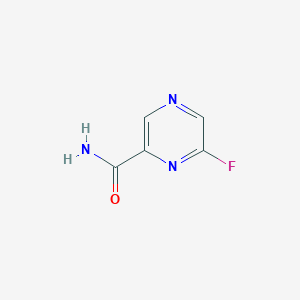

Síntesis de 2-amino-5-fluoropiridina

El compuesto se utiliza en la síntesis de 2-amino-5-fluoropiridina . Este compuesto es un material de partida para la síntesis de piridotiadiazenos 1,1-dióxidos, que actúan como potenciadores de AMPA .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may impact its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to have potential effects on suppressing the production of collagen in vitro .

Action Environment

The action, efficacy, and stability of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

Propiedades

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLRWDAJQZZLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

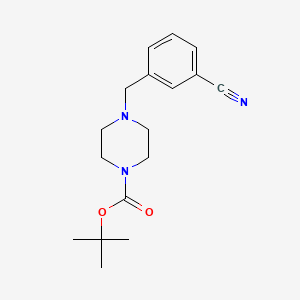

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)